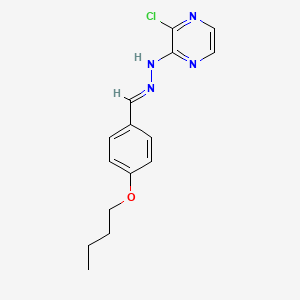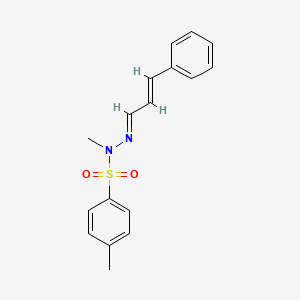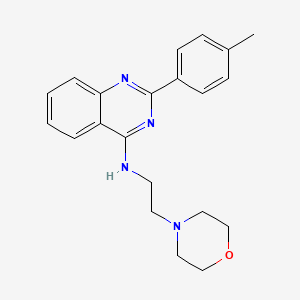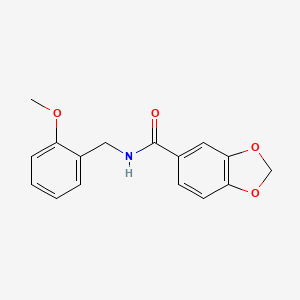
4-BUTOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone is a chemical compound that combines the structural elements of 4-butoxybenzaldehyde and 3-chloro-2-pyrazinylhydrazone
Preparation Methods
The synthesis of 4-butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone typically involves the reaction of 4-butoxybenzaldehyde with 3-chloro-2-pyrazinylhydrazine. The reaction is usually carried out in an organic solvent under controlled conditions to ensure the formation of the desired hydrazone product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Scientific Research Applications
4-Butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-butoxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone include:
4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a butoxy group.
4-Fluorobenzaldehyde: Contains a fluorine atom instead of a butoxy group.
4-Nitrobenzaldehyde: Features a nitro group in place of the butoxy group.
4-Iodobenzaldehyde: Has an iodine atom instead of a butoxy group. These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects.
Properties
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-3-chloropyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-2-3-10-21-13-6-4-12(5-7-13)11-19-20-15-14(16)17-8-9-18-15/h4-9,11H,2-3,10H2,1H3,(H,18,20)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHUMURJTOUOQQ-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)


![4-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5693576.png)
![N-(2,3-dimethylphenyl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B5693578.png)
![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)
![3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
